2-(3-Formylphenyl)-5-methylbenzoic acid
Description
2-(3-Formylphenyl)-5-methylbenzoic acid is an organic compound that features a benzene ring substituted with a formyl group at the 3-position and a methyl group at the 5-position
Properties
IUPAC Name |
2-(3-formylphenyl)-5-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10-5-6-13(14(7-10)15(17)18)12-4-2-3-11(8-12)9-16/h2-9H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIWDCGOHYNSBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CC(=C2)C=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688867 | |
| Record name | 3'-Formyl-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261921-32-7 | |
| Record name | 3'-Formyl-4-methyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Formylphenyl)-5-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the formylation of 5-methylbenzoic acid using a Vilsmeier-Haack reaction, which employs DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents. The reaction typically proceeds under mild conditions, yielding the desired formylated product.
Industrial Production Methods
Industrial production of 2-(3-Formylphenyl)-5-methylbenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Formylphenyl)-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3, and halogenation with Br2 or Cl2.
Major Products Formed
Oxidation: 2-(3-Carboxyphenyl)-5-methylbenzoic acid.
Reduction: 2-(3-Hydroxymethylphenyl)-5-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-Formylphenyl)-5-methylbenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-Formylphenyl)-5-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Formylphenyl)benzoic acid: Lacks the methyl group at the 5-position, which may affect its reactivity and biological activity.
5-Methyl-2-formylbenzoic acid: Similar structure but with different substitution patterns, leading to variations in chemical properties and applications.
3-Formylbenzoic acid: A simpler analog without the methyl group, used in similar synthetic and research applications.
Uniqueness
2-(3-Formylphenyl)-5-methylbenzoic acid is unique due to the presence of both formyl and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various chemical transformations and applications.
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